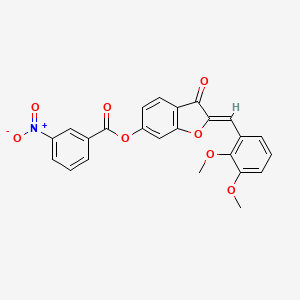

![molecular formula C18H23N3O3 B2623892 N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide CAS No. 184951-37-9](/img/structure/B2623892.png)

N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide” is a compound that has been studied for its potential use as a PET ligand for imaging 5-HT1A receptors . It is also known as 18F-Mefway .

Synthesis Analysis

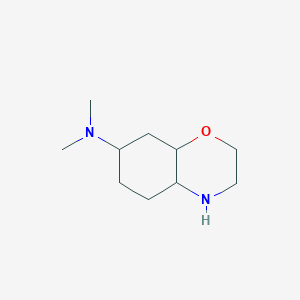

The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of this compound is C26H36N4O2 . Its average mass is 436.590 Da and its monoisotopic mass is 436.283813 Da .Chemical Reactions Analysis

The compound has been synthesized by changing the position of the methyl group in attempts to evaluate stability for imaging purposes . Mefway and 3-Mefway analogs were prepared by reduction of carbomethoxy- derivatives followed by fluorination .Physical and Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 599.6±50.0 °C at 760 mmHg, and a flash point of 316.4±30.1 °C . It has 6 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .Mécanisme D'action

Target of Action

The primary target of the compound N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs), and to date, the three different alpha1-adrenergic receptor subtypes, namely alpha1A-, alpha1B- and alpha1D-adrenergic receptors, have been cloned and characterized .

Mode of Action

This compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of this compound with the alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors can lead to changes in these pathways and their downstream effects .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. This interaction can lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Analyse Biochimique

Biochemical Properties

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide has been shown to interact with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound exhibits affinity in the range from 22 nM to 250 nM .

Cellular Effects

The cellular effects of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide are primarily related to its interaction with alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with these receptors can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide involves binding interactions with alpha1-adrenergic receptors . This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .

Propriétés

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-23-16-6-3-2-5-15(16)21-12-10-20(11-13-21)9-8-19-18(22)17-7-4-14-24-17/h2-7,14H,8-13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJYNFRNHSYBAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025537 |

Source

|

| Record name | N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184951-37-9 |

Source

|

| Record name | N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623814.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623819.png)

![2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2623827.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2623829.png)

![2-[4-(Benzylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2623830.png)

![Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate](/img/structure/B2623831.png)

![3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide](/img/structure/B2623832.png)